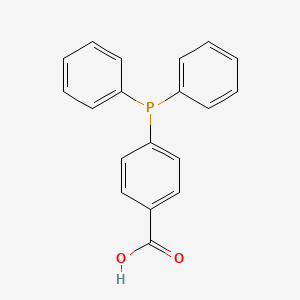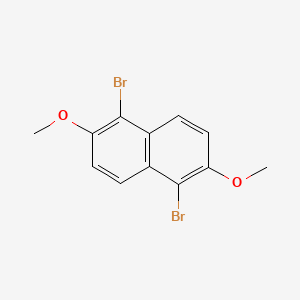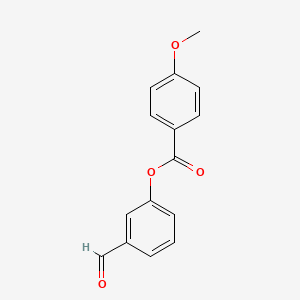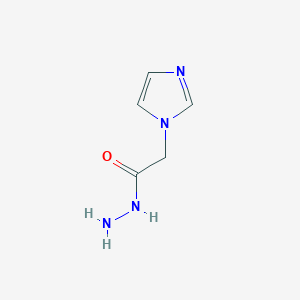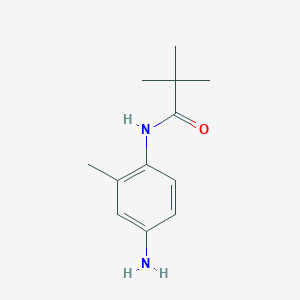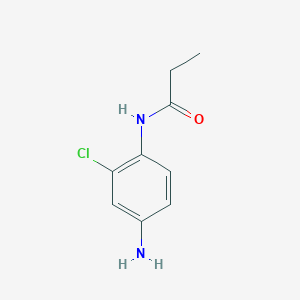
Ácido 2,4-dicloro-5-fluorobenzoico
Descripción general
Descripción
2,4-Dichloro-5-fluorobenzoic acid, also known as 2,4-DFCBA, is an important organic acid found in nature. It is a fluorinated derivative of the common benzoic acid, and has a wide range of applications in organic chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Investigación bioquímica
“Ácido 2,4-dicloro-5-fluorobenzoico” se utiliza en la investigación bioquímica . Los detalles específicos de su uso en este campo no están disponibles fácilmente, pero es probable que se utilice como reactivo o intermedio en varias reacciones bioquímicas.
Investigación proteómica
Este compuesto también se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. “this compound” podría utilizarse en la síntesis de péptidos o proteínas, o en el estudio de las interacciones entre proteínas.
Síntesis de compuestos medicinales
“this compound” es un intermedio importante en la síntesis de compuestos medicinales . Podría utilizarse en la producción de varios productos farmacéuticos, aunque no se mencionan los fármacos específicos.
Producción de pesticidas
Este compuesto también se utiliza en la producción de pesticidas . Podría ser un precursor o un intermedio en la síntesis de varios pesticidas.
Safety and Hazards
Handling 2,4-Dichloro-5-fluorobenzoic acid requires caution. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to use this chemical only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 2,4-Dichloro-5-fluorobenzoic acid involves interactions with its targets, leading to changes at the molecular level. For instance, in the case of benzylic halides, a free radical reaction can occur . The initiating step involves the loss of a bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom to form succinimide . It’s possible that 2,4-Dichloro-5-fluorobenzoic acid may undergo similar reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between 2,4-Dichloro-5-fluorobenzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of 2,4-Dichloro-5-fluorobenzoic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of the MAPK pathway, 2,4-Dichloro-5-fluorobenzoic acid can impact gene expression and cellular metabolism. Studies have also indicated that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-fluorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 2,4-Dichloro-5-fluorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-fluorobenzoic acid can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy and potency. Long-term studies have shown that prolonged exposure to 2,4-Dichloro-5-fluorobenzoic acid can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-fluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a certain dosage level triggers significant biological responses. High doses of 2,4-Dichloro-5-fluorobenzoic acid have been associated with hepatotoxicity, nephrotoxicity, and other systemic effects in animal models. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
2,4-Dichloro-5-fluorobenzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 2,4-Dichloro-5-fluorobenzoic acid can also influence the levels of other metabolites in the body, affecting overall metabolic flux. Additionally, the compound may interact with cofactors and other molecules involved in metabolic processes, further modulating its effects .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-fluorobenzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and other molecules, influencing its localization and accumulation. The distribution of 2,4-Dichloro-5-fluorobenzoic acid within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-fluorobenzoic acid is an important aspect of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2,4-Dichloro-5-fluorobenzoic acid can also affect its interactions with other biomolecules, modulating its overall biological effects .
Propiedades
IUPAC Name |
2,4-dichloro-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWJHUTTSVCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350803 | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-89-6 | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of continuous-flow processes for synthesizing 2,4-Dichloro-5-fluorobenzoic acid compared to traditional methods?
A1: Continuous-flow processes offer several advantages over traditional tank reactor methods for synthesizing BA, including:
- Enhanced Safety: The exothermic nitric acid oxidation of 2,4-dichloro-5-fluoroacetophenone (AP) to BA is better controlled in a continuous-flow system due to superior heat and mass transfer. []
- Improved Yield and Efficiency: Continuous-flow systems often result in higher product yields and require less nitric acid consumption compared to batch processes. [, ]
- Reduced Reaction Time: Continuous flow allows for faster reaction completion. [, ]
- Environmental Benefits: Continuous-flow processes generally generate less waste and are considered more environmentally friendly. [, ]
Q2: What is the role of 2,4-Dichloro-5-fluorobenzoic acid in the production of quinolone antibiotics?
A: BA serves as a crucial building block in the multi-step synthesis of quinolone antibiotics. It acts as a starting material for creating the core structure found in these drugs. Specifically, it's a key intermediate in the production of ciprofloxacin and norfloxacin. [, ]
Q3: How is the structure of 2,4-Dichloro-5-fluorobenzoic acid confirmed?
A3: The structure of BA has been characterized using various techniques including:
- X-ray crystallography: This method revealed that BA exists as inversion dimers in its crystal structure, held together by weak O—H⋯O hydrogen bonds. []
- Spectroscopic methods: Techniques such as FT-IR and ¹¹⁹Sn NMR spectroscopy have been employed to confirm the structure and analyze the bonding interactions within the molecule. []
Q4: Can you explain the significance of the dibutyltin complex of 2,4-Dichloro-5-fluorobenzoic acid in anti-tumor research?
A: Researchers have synthesized and characterized a dibutyltin complex of BA, denoted as [(2,4-Cl2-5-FC6H2C(O)OSnBu2)2O]2. [] In vitro studies demonstrated that this complex exhibits promising anti-tumor activity against two human tumor cell lines, exceeding the potency of the clinically used drug cisplatin. [] This finding highlights the potential of BA derivatives in developing novel anti-cancer therapies.
Q5: Are there any alternative synthetic routes for 2,4-Dichloro-5-fluorobenzoic acid?
A: Yes, a novel synthesis route for BA starting from m-nitrotoluene has been developed. [] This alternative method involves five steps and achieves an overall yield of 32.4%. [] This approach avoids the use of hazardous reagents like hydrogen fluoride and eliminates the need for specialized corrosion-resistant equipment, making it potentially suitable for large-scale industrial production. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
